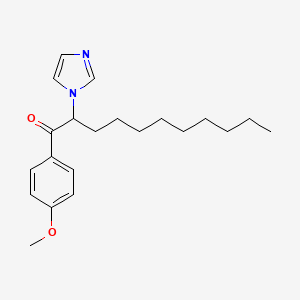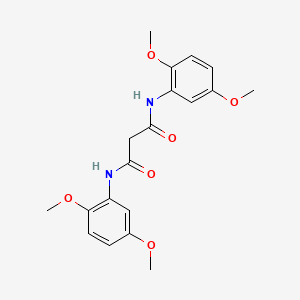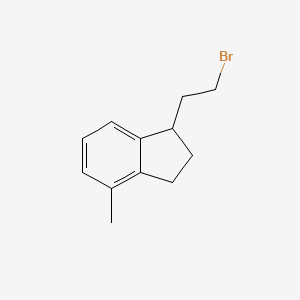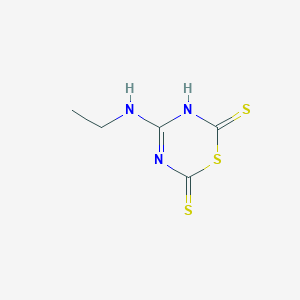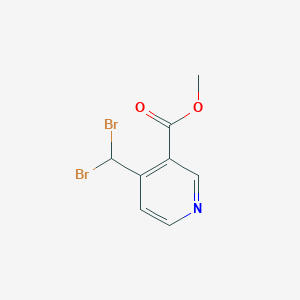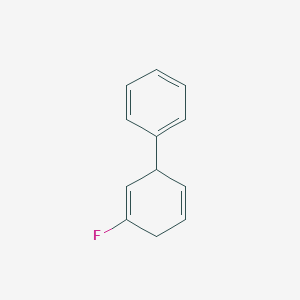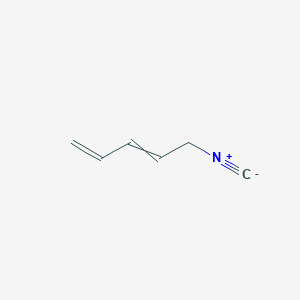
5-Isocyanopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isocyanopenta-1,3-diene: is a conjugated diene compound characterized by the presence of an isocyano group (-N=C) attached to the pentadiene chain Conjugated dienes are compounds with two double bonds separated by a single bond, which allows for delocalization of electrons and increased stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isocyanopenta-1,3-diene can be achieved through several methods, including:
Free Radical Halogenation: This method involves the halogenation of the allylic carbon of an alkene using N-bromosuccinimide (NBS) followed by dehydrohalogenation to form the conjugated diene.
Horner–Wadsworth–Emmons Methodology: This approach involves the reaction of (Z)-2-methyl-3-iodo-propenal with appropriate reagents to form the desired diene.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Isocyanopenta-1,3-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can react with halogens or hydrogen halides to form 1,2- and 1,4-addition products.
Diels-Alder Reaction: This cycloaddition reaction involves the diene reacting with a dienophile to form a six-membered ring.
Common Reagents and Conditions:
Halogenation: Reagents such as bromine or chlorine in the presence of a solvent like carbon tetrachloride.
Hydrogenation: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products:
1,2- and 1,4-Addition Products: Depending on the reaction conditions, the addition of halogens or hydrogen halides can yield different positional isomers.
Cycloaddition Products: The Diels-Alder reaction typically forms cyclohexene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Polymers: 5-Isocyanopenta-1,3-diene can be used as a monomer in the synthesis of conjugated polymers, which have applications in materials science.
Biology and Medicine:
Drug Development: The compound’s unique structure may be explored for the development of novel pharmaceuticals with specific biological activities.
Industry:
Mecanismo De Acción
The mechanism of action of 5-Isocyanopenta-1,3-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds and the isocyano group. The compound can undergo electrophilic addition and cycloaddition reactions, which are facilitated by the delocalization of electrons in the conjugated system . The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: Another conjugated diene with a similar structure but different substituents.
Uniqueness: 5-Isocyanopenta-1,3-diene is unique due to the presence of the isocyano group, which imparts distinct reactivity and potential applications compared to other conjugated dienes. The combination of the conjugated diene system and the isocyano group makes it a versatile compound for various chemical and industrial applications.
Propiedades
Número CAS |
62398-15-6 |
|---|---|
Fórmula molecular |
C6H7N |
Peso molecular |
93.13 g/mol |
Nombre IUPAC |
5-isocyanopenta-1,3-diene |
InChI |
InChI=1S/C6H7N/c1-3-4-5-6-7-2/h3-5H,1,6H2 |
Clave InChI |
DRORWBOXMQWRBM-UHFFFAOYSA-N |
SMILES canónico |
C=CC=CC[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


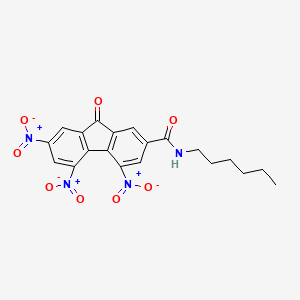
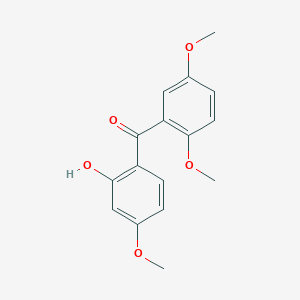
![{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}(morpholin-4-yl)methanone](/img/structure/B14517032.png)
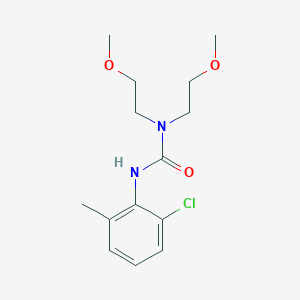
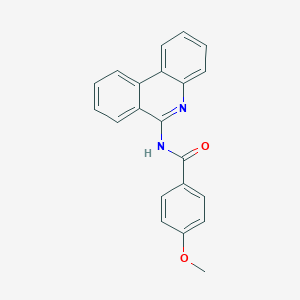
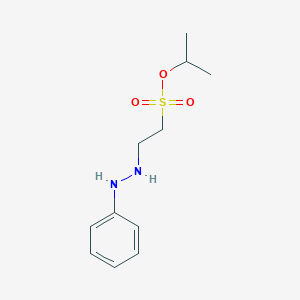
![Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-](/img/structure/B14517059.png)
